2-Isothiocyanato-6-methoxypyridine

Description

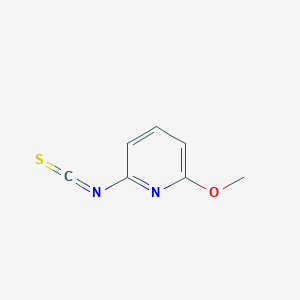

Structure

3D Structure

Properties

Molecular Formula |

C7H6N2OS |

|---|---|

Molecular Weight |

166.20 g/mol |

IUPAC Name |

2-isothiocyanato-6-methoxypyridine |

InChI |

InChI=1S/C7H6N2OS/c1-10-7-4-2-3-6(9-7)8-5-11/h2-4H,1H3 |

InChI Key |

UMDSUFVBISOUBO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=N1)N=C=S |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 2 Isothiocyanato 6 Methoxypyridine

Established Synthetic Routes for Isothiocyanates from Primary Amines

The conversion of primary amines into isothiocyanates is a cornerstone of organic synthesis, with several well-established methods at the disposal of chemists. Two of the most prominent techniques are the use of thiophosgene (B130339) and the decomposition of dithiocarbamate (B8719985) salts. nih.gov

Thiophosgene-Mediated Synthesis

The reaction of a primary amine with thiophosgene (CSCl₂) has long been a classic method for the preparation of isothiocyanates. nih.govbu.edu.eg This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. nih.gov While effective, the high toxicity of thiophosgene has led to the development of alternative and safer reagents. mdpi.com Refinements of this approach include the use of "thiocarbonyl transfer" reagents like thiocarbonyl-diimidazole and dipyridyl-thionocarbonate. mdpi.comnih.gov

Decomposition of Dithiocarbamate Salts

A widely employed and generally safer alternative to the thiophosgene method is the decomposition of dithiocarbamate salts. nih.gov This two-step process begins with the reaction of a primary amine with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt. nih.govbeilstein-journals.org The choice of base is critical for the successful formation of this intermediate, particularly for less nucleophilic amines like aminopyridines. dntb.gov.uamdpi.com The subsequent step involves the desulfurization of the dithiocarbamate salt using a variety of reagents to yield the desired isothiocyanate. nih.gov

Several desulfurizing agents have been successfully utilized, including:

Heavy metal salts: Reagents like lead nitrate (B79036) have been historically used. nih.gov

Chloroformates: Ethyl chloroformate is a common choice for this transformation. tandfonline.com

Oxidizing agents: Hydrogen peroxide and sodium persulfate offer effective and often greener alternatives. nih.govrsc.org

Other reagents: Tosyl chloride, di-tert-butyl dicarbonate (B1257347) (Boc₂O), and iodine have also proven to be efficient for the decomposition of dithiocarbamate salts. tandfonline.comcbijournal.comorganic-chemistry.org

Targeted Synthesis of Methoxypyridine Precursors

The synthesis of 2-Isothiocyanato-6-methoxypyridine necessitates the availability of its corresponding primary amine precursor, 2-amino-6-methoxypyridine. The synthesis of this precursor can be achieved through various routes. One common method involves the nucleophilic aromatic substitution of a suitable dihalopyridine. For instance, the reaction of 2,6-dibromo-3-aminopyridine with sodium methoxide (B1231860) can yield 6-bromo-2-methoxy-3-aminopyridine. nih.gov Another approach starts with the nitration of 2,6-dichloropyridine, followed by ammonolysis to give 2-amino-6-chloro-3-nitropyridine, which can then be methoxylated using sodium methoxide. google.com The subsequent reduction of the nitro group yields the diamino-methoxypyridine derivative. google.com

Optimization of Reaction Conditions and Yields for this compound Synthesis

The synthesis of pyridyl isothiocyanates, including this compound, can be challenging due to the reduced nucleophilicity of the pyridyl amine compared to aryl amines. nih.govmdpi.com Therefore, optimization of reaction conditions is crucial to achieve satisfactory yields.

For the formation of the dithiocarbamate salt from a pyridyl amine, the choice of base and solvent is critical. dntb.gov.uamdpi.com Stronger bases like sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF) can be more effective than weaker bases, especially for electron-deficient pyridyl amines. nih.govmdpi.com Reaction temperature also plays a significant role, with higher temperatures sometimes required to drive the reaction to completion. mdpi.com

In the subsequent desulfurization step, the choice of reagent and reaction conditions can also be optimized. For instance, in iron(III) chloride-mediated desulfurization, the reaction is typically carried out at room temperature. mdpi.com The use of a biphasic solvent system, such as water and ethyl acetate (B1210297), in iodine-mediated decomposition can facilitate product extraction and purification. tandfonline.com

One-Pot Synthetic Approaches for Pyridyl Isothiocyanates

To improve efficiency and reduce waste, one-pot procedures for the synthesis of pyridyl isothiocyanates have been developed. dntb.gov.uamdpi.com These methods combine the formation of the dithiocarbamate salt and its subsequent desulfurization in a single reaction vessel without isolating the intermediate. beilstein-journals.orgdntb.gov.ua

A notable one-pot approach involves the in situ generation of the dithiocarbamate salt from the corresponding amine and carbon disulfide, followed by desulfurization mediated by aqueous iron(III) chloride. dntb.gov.uamdpi.com This method has been shown to be effective for a range of pyridyl isothiocyanates, including those with electron-deficient rings. dntb.gov.uamdpi.com Another one-pot protocol utilizes cyanuric chloride as the desulfurizing agent under aqueous conditions. beilstein-journals.orgnih.gov These one-pot syntheses are often more economical and suitable for larger-scale production. beilstein-journals.org

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. In the context of isothiocyanate synthesis, this translates to avoiding highly toxic reagents and minimizing waste. digitellinc.com

Several green chemistry principles have been applied to the synthesis of isothiocyanates:

Use of safer reagents: Replacing toxic thiophosgene with less hazardous alternatives like carbon disulfide is a key step. digitellinc.com Furthermore, the use of non-toxic and inexpensive desulfurizing agents like sodium persulfate or even calcium oxide, which can act as both a base and a desulfurating agent, contributes to a greener process. rsc.orgingentaconnect.com

Benign solvents: Utilizing water as a solvent, as seen in sodium persulfate-mediated synthesis, is a significant improvement over volatile organic solvents. rsc.org The use of biphasic systems like water/ethyl acetate also offers environmental benefits and simplifies workup. tandfonline.com

Catalytic methods: The development of catalytic methods, such as the amine-catalyzed sulfurization of isocyanides with elemental sulfur, represents a more sustainable approach. nih.gov This method can significantly reduce the amount of waste generated. digitellinc.com

By incorporating these green chemistry approaches, the synthesis of this compound can be made more sustainable and environmentally responsible.

Chemical Reactivity and Derivatization Studies of 2 Isothiocyanato 6 Methoxypyridine

Nucleophilic Addition Reactions of the Isothiocyanate Moiety

The carbon atom of the isothiocyanate group (-N=C=S) is highly electrophilic and readily undergoes nucleophilic attack. This reactivity is the cornerstone of many derivatization strategies for this compound.

The most prominent reaction of 2-isothiocyanato-6-methoxypyridine is its reaction with primary and secondary amines to form substituted thiourea (B124793) derivatives. This reaction is typically fast and proceeds with high yield under mild conditions. The general mechanism involves the attack of the amine nitrogen on the central carbon of the isothiocyanate, followed by proton transfer to the nitrogen atom of the isothiocyanate.

The reaction with a generic primary amine (R-NH₂) can be represented as follows:

Reaction of this compound with a primary amine.

This reaction is versatile and accommodates a wide range of amines, including aliphatic, aromatic, and heterocyclic amines. The resulting thiourea derivatives are often stable, crystalline solids, which facilitates their purification and characterization.

Table 1: Examples of Thiourea Derivative Synthesis from this compound Note: The following data are representative examples based on the general reactivity of isothiocyanates and may not reflect experimentally verified results for this specific compound.

| Amine Reactant | Product | Reaction Conditions | Expected Yield |

| Aniline | 1-(6-methoxypyridin-2-yl)-3-phenylthiourea | Ethanol, room temp, 2h | >90% |

| Benzylamine | 1-benzyl-3-(6-methoxypyridin-2-yl)thiourea | Dichloromethane, 0°C to rt, 3h | >95% |

| Morpholine | 4-((6-methoxypyridin-2-yl)carbamothioyl)morpholine | Tetrahydrofuran, room temp, 1h | >95% |

| Glycine ethyl ester | Ethyl 2-((((6-methoxypyridin-2-yl)carbamothioyl)amino)acetate | Acetonitrile (B52724)/Water, rt, 4h | ~85% |

While less common than the reaction with amines, this compound can also react with other nucleophiles such as alcohols and thiols. These reactions typically require more forcing conditions or the presence of a catalyst.

Reaction with alcohols in the presence of a base can lead to the formation of thionocarbamates. The reaction with thiols yields dithiocarbamates. These reactions expand the range of derivatives accessible from this compound. For instance, the reaction with long-chain alcohols has been shown to exclusively yield N-aryl-O-alkyl carbamates. ekb.eg

Oxidation and Reduction Chemistry of the Isothiocyanate and Pyridine (B92270) Moieties

The pyridine ring and the isothiocyanate group can undergo both oxidation and reduction reactions, although the specific conditions and outcomes for this compound are not extensively documented.

Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using oxidizing agents like hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA). rsc.org The resulting this compound N-oxide would exhibit altered electronic properties and reactivity of the pyridine ring. The isothiocyanate group is generally stable to these oxidation conditions.

Reduction: The pyridine ring can be reduced to a piperidine (B6355638) ring under various conditions, such as catalytic hydrogenation (e.g., H₂/Pd/C) or with hydride reagents like sodium borohydride (B1222165) (NaBH₄) in the presence of activating agents. nih.govacs.org The isothiocyanate group might also be reduced under certain conditions, potentially leading to a methylamino group or other reduced forms. Selective reduction of the pyridine ring while preserving the isothiocyanate group would require careful selection of reagents and reaction conditions. The reduction of substituted pyridinium (B92312) salts with NaBH₄ is a known method. documentsdelivered.comnih.gov

Condensation Reactions Involving this compound

Derivatization Strategies for Analytical and Biological Probes

The high reactivity of the isothiocyanate group towards nucleophiles, particularly amines, makes this compound a suitable scaffold for the development of analytical and biological probes. nih.govsigmaaldrich.com By attaching a reporter group (e.g., a fluorophore, a biotin (B1667282) tag) to an amine, the resulting thiourea derivative can be used to label and detect biomolecules.

For instance, a fluorescent amine could be reacted with this compound to create a fluorescent probe. This probe could then be used to label proteins or other biological targets containing accessible nucleophilic residues for visualization and quantification in biological systems. The methoxypyridine core can influence the photophysical properties of the resulting probe, such as its fluorescence quantum yield and emission wavelength. nih.gov

Advanced Spectroscopic and Structural Characterization of 2 Isothiocyanato 6 Methoxypyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2-Isothiocyanato-6-methoxypyridine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the compound's structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the protons of the methoxy (B1213986) group. The chemical shifts of the pyridine protons are influenced by the positions of the isothiocyanate and methoxy substituents. Typically, the methoxy group protons (-OCH₃) would appear as a sharp singlet. The pyridine ring protons would exhibit a characteristic splitting pattern (e.g., doublets and triplets) based on their coupling with adjacent protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms within the molecule. The isothiocyanate carbon (-NCS) has a characteristic chemical shift, though its signal can sometimes be broad. nih.gov The carbon atoms of the pyridine ring will appear in the aromatic region, with their specific shifts influenced by the electron-donating methoxy group and the electron-withdrawing isothiocyanate group. The methoxy carbon will be observed in the upfield region.

For comparison, the related compound 4-(trans-4'-hexylcyclohexyl)-isothiocyanatobenzene shows the isothiocyanate carbon at approximately 134.4 ppm. mdpi.com In another example, allyl isothiocyanate, the -NCS carbon appears around 133.3 ppm. nih.gov

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H (methoxy) | ~3.9 | - |

| H3 | ~6.8 | ~110 |

| H4 | ~7.6 | ~140 |

| H5 | ~6.9 | ~115 |

| C2 | - | ~155 |

| C6 | - | ~163 |

| C (isothiocyanate) | - | ~130-140 |

| C (methoxy) | - | ~55 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound.

Isothiocyanate Group (-NCS): The most characteristic feature in the IR and Raman spectra of isothiocyanates is the strong, broad absorption band corresponding to the asymmetric stretching vibration of the -N=C=S group. This band typically appears in the region of 2000-2200 cm⁻¹. nih.gov The complexity and exact position of this band can be influenced by the electronic nature of the substituent attached to the nitrogen atom.

Methoxy Group (-OCH₃) and Pyridine Ring: The C-O stretching vibration of the methoxy group is expected to produce a strong band in the IR spectrum, typically around 1020-1050 cm⁻¹ and 1250-1270 cm⁻¹. oatext.com The pyridine ring itself gives rise to a series of characteristic bands. C-C stretching vibrations within the heteroaromatic ring are observed between 1400 and 1650 cm⁻¹. C-H stretching vibrations of the aromatic ring appear above 3000 cm⁻¹. Ring breathing modes are also observable, particularly in the Raman spectrum. For the related compound 2-methoxy-6-methylpyridine, C-C stretching vibrations were observed at 1612 cm⁻¹ in the FT-IR spectrum and 1601 cm⁻¹ in the FT-Raman spectrum. researchgate.net

Interactive Data Table: Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Isothiocyanate (-NCS) | Asymmetric stretch | 2000 - 2200 (strong, broad) |

| Methoxy (C-O) | Stretch | 1020 - 1050, 1250 - 1270 (strong) |

| Pyridine Ring (C=C, C=N) | Stretch | 1400 - 1650 |

| Aromatic C-H | Stretch | > 3000 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of this compound. By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the determination of the precise molecular formula.

For this compound (C₇H₆N₂OS), the expected exact mass can be calculated. HRMS analysis, typically using techniques like electrospray ionization (ESI), would yield a measured mass that corresponds to this calculated value with a very low margin of error (typically in the parts-per-million range). PubChem lists a monoisotopic mass of 166.02008 Da for this compound. uni.lu

Fragmentation patterns observed in the MS/MS spectrum can further corroborate the structure. Common fragmentation pathways for related pyridine derivatives often involve the loss of small neutral molecules or radicals from the substituents, as well as cleavage of the pyridine ring itself. mdpi.com For isothiocyanates, fragmentation can involve the cleavage of the NCS group.

Interactive Data Table: Predicted HRMS Data for this compound

| Adduct | Molecular Formula | Calculated m/z |

| [M+H]⁺ | C₇H₇N₂OS⁺ | 167.02736 |

| [M+Na]⁺ | C₇H₆N₂OSNa⁺ | 189.00930 |

| [M-H]⁻ | C₇H₅N₂OS⁻ | 165.01280 |

Data predicted by PubChemLite. uni.lu

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides the most definitive three-dimensional structural information for a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, analysis of related structures can provide valuable insights into its likely molecular architecture.

For instance, the crystal structure of tetrakis(3-methylpyridine-κN)bis(isothiocyanato-κN)manganese(II) shows the coordination of the isothiocyanate group through the nitrogen atom. daneshyari.com In other structures containing a pyridyl moiety, the planarity of the ring and its orientation relative to other parts of the molecule are key features. mdpi.comresearchgate.net It is expected that the pyridine ring in this compound would be essentially planar. The isothiocyanate group is linear or near-linear. The conformation of the methoxy group relative to the pyridine ring would also be determined.

The packing of the molecules in the crystal lattice would be influenced by intermolecular interactions such as dipole-dipole interactions and potentially weak C-H···N or C-H···S hydrogen bonds.

Advanced Analytical Techniques for Reaction Monitoring and Product Purity

The synthesis of this compound requires careful monitoring to ensure complete reaction and to assess the purity of the final product. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques employed for these purposes. mdpi.comresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for monitoring the progress of the synthesis of isothiocyanates. acs.orgmostwiedzy.plresearchgate.net A reversed-phase HPLC method, often with a C18 column, can be used to separate the starting materials, intermediates, and the final product. wur.nlnih.gov A gradient elution with a mobile phase consisting of acetonitrile (B52724) and water is commonly employed. nih.gov Detection is typically performed using a UV detector, as the aromatic pyridine ring provides a strong chromophore. researchgate.net For quantitative analysis, derivatization of the isothiocyanate with a thiol-containing reagent can be used to enhance detection. acs.orgmostwiedzy.pl

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for assessing the purity of volatile compounds like isothiocyanates and for identifying any byproducts. researchgate.netnih.govresearchgate.net The sample is vaporized and separated on a capillary column, with the components subsequently identified by their mass spectra. It is important to note that some isothiocyanates can be thermally labile, which may lead to degradation during GC analysis. nih.gov Therefore, careful optimization of the GC conditions, such as the injector temperature, is crucial. nih.gov

Computational Chemistry and Structure Activity Relationship Sar Investigations of 2 Isothiocyanato 6 Methoxypyridine Analogs

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to elucidate the electronic structure and predict the reactivity of 2-isothiocyanato-6-methoxypyridine. The pyridine (B92270) ring, an electron-deficient aromatic system due to the electronegative nitrogen atom, is susceptible to nucleophilic attack, particularly at the C2 and C4 positions. rsc.org The introduction of a methoxy (B1213986) group (-OCH3) at the 6-position and an isothiocyanate group (-NCS) at the 2-position significantly modulates this reactivity.

The methoxy group, with its lone pair of electrons on the oxygen atom, acts as an electron-donating group through resonance, increasing the electron density on the pyridine ring. Conversely, it exhibits an electron-withdrawing inductive effect due to the oxygen's electronegativity. stackexchange.com The isothiocyanate group is strongly electrophilic at its central carbon atom, making it a prime target for nucleophilic attack. nih.gov This electrophilicity is further enhanced by the electron-withdrawing nature of the pyridine ring. nih.gov

Computational models can predict key electronic parameters that govern reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP). A lower HOMO-LUMO gap generally indicates higher reactivity. The MEP map visually represents the electron distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the MEP would likely show a negative potential around the pyridine nitrogen and the methoxy oxygen, and a positive potential around the isothiocyanate carbon, indicating the most probable sites for electrophilic and nucleophilic interactions, respectively.

Table 1: Hypothetical Electronic Properties of this compound Analogs Calculated by DFT

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| This compound | -6.8 | -1.5 | 5.3 | 3.5 |

| 2-Isothiocyanato-pyridine | -7.2 | -1.2 | 6.0 | 2.8 |

| 6-Methoxy-pyridine | -6.5 | -0.8 | 5.7 | 2.1 |

| 3-Isothiocyanato-6-methoxypyridine | -6.9 | -1.6 | 5.3 | 4.1 |

| 4-Isothiocyanato-6-methoxypyridine | -6.7 | -1.4 | 5.3 | 3.8 |

Note: This table presents hypothetical data for illustrative purposes, based on general principles of substituent effects on pyridine rings.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Pyridine derivatives are known to interact with a variety of biological targets, often forming hydrogen bonds through the pyridine nitrogen and engaging in hydrophobic or π-stacking interactions via the aromatic ring. nih.gov The methoxy group can also participate in hydrogen bonding as a hydrogen bond acceptor. The isothiocyanate group is particularly interesting as it can form covalent bonds with nucleophilic residues, such as cysteine, in the active site of an enzyme. nih.gov This covalent modification can lead to irreversible inhibition, a desirable property for certain therapeutic agents.

MD simulations can further refine the docked poses and provide a dynamic picture of the ligand-target complex, assessing its stability over time. chemicalbook.com These simulations can reveal conformational changes in both the ligand and the protein upon binding and can be used to calculate binding free energies, providing a more accurate estimation of the ligand's affinity for the target. For this compound, MD simulations could explore the stability of both non-covalent and covalent complexes, providing crucial information for drug design.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activities

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are valuable for predicting the activity of new, unsynthesized compounds and for understanding the structural features that are crucial for a desired biological effect.

For a series of this compound analogs, a QSAR model could be developed to predict their activity against a specific biological target, for instance, a cancer cell line. researchgate.net The model would use a set of calculated molecular descriptors as independent variables and the experimentally determined biological activity (e.g., IC50 values) as the dependent variable. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological, among others.

Given the known reactivity of the isothiocyanate group, descriptors related to its electrophilicity would likely be significant in a QSAR model. Similarly, descriptors accounting for the electronic and steric influence of substituents on the pyridine ring would also be important. researchgate.net Both Multiple Linear Regression (MLR) and more complex machine learning algorithms like Artificial Neural Networks (ANN) can be employed to build robust QSAR models. nih.gov

Table 2: Hypothetical Descriptors for a QSAR Study of this compound Analogs

| Compound | LogP | Molecular Weight | Surface Area (Ų) | Isothiocyanate Carbon Charge | Biological Activity (pIC50) |

| Analog 1 | 2.1 | 180.2 | 190.5 | +0.45 | 5.2 |

| Analog 2 | 2.5 | 194.3 | 205.1 | +0.48 | 5.8 |

| Analog 3 | 1.8 | 166.2 | 180.3 | +0.42 | 4.9 |

| Analog 4 | 2.3 | 188.2 | 198.7 | +0.46 | 5.5 |

| Analog 5 | 2.8 | 208.3 | 215.6 | +0.50 | 6.1 |

Note: This table presents hypothetical data for illustrative purposes to demonstrate the type of information used in a QSAR study.

Conformational Analysis and Tautomerism Studies

The three-dimensional conformation of a molecule plays a critical role in its interaction with biological targets. For this compound, conformational flexibility arises primarily from the rotation around the C-O bond of the methoxy group and the C-N bond of the isothiocyanate group. Computational studies on 2-methoxypyridine (B126380) have shown that the molecule prefers a planar conformation where the methyl group is in the plane of the pyridine ring. rsc.org The rotational barrier of the methoxy group can be calculated to understand the energy landscape of different conformers. nih.gov

The isothiocyanate group (-NCS) is generally linear, but can exhibit bending. The orientation of this group relative to the pyridine ring can influence its accessibility for reactions and interactions. Conformational analysis, typically performed using molecular mechanics or quantum chemical methods, can identify the most stable conformers and the energy barriers between them.

Tautomerism is another important consideration. Pyridine isothiocyanates could potentially exist in equilibrium with a thiazine (B8601807) tautomer, although the isothiocyanate form is generally more stable. ubc.ca More relevant to the pyridine core is the potential for tautomerism if other functional groups are present. For instance, a hydroxy-substituted pyridine can exist in equilibrium with its pyridone tautomer. chemtube3d.com While this compound itself does not have readily tautomerizable protons, understanding the principles of tautomerism is crucial when designing analogs with different substitution patterns.

Comparative Computational Analysis with Isomeric Pyridine Isothiocyanates

To further understand the structure-activity relationships, a comparative computational analysis of this compound with its isomeric counterparts, such as 3-isothiocyanato-6-methoxypyridine and 4-isothiocyanato-6-methoxypyridine, is highly informative. The position of the isothiocyanate group on the pyridine ring significantly impacts the molecule's electronic properties, steric hindrance, and potential for biological interactions.

For instance, a study on pyridyl isothiocyanates showed that the position of the isothiocyanate group influences H2S releasing ability, with the 3-pyridyl isomer being a particularly effective donor. nih.gov This highlights that even subtle changes in the substitution pattern can lead to profound differences in chemical and biological properties. A comparative computational study would involve calculating the geometric and electronic properties of the different isomers and analyzing their relative stabilities. nih.gov

Investigation of Biological Activities and Molecular Mechanisms: in Vitro and Preclinical in Vivo Studies

Anti-inflammatory and Antioxidant Efficacy

Without dedicated research on 2-Isothiocyanato-6-methoxypyridine, any discussion of its biological activities would be speculative and would not meet the required standards of scientific accuracy. Further research is needed to determine if this specific compound possesses the biological activities characteristic of the wider isothiocyanate family.

Modulation of Inflammatory Pathways

Isothiocyanates are recognized for their potent anti-inflammatory properties, primarily through the modulation of key signaling pathways involved in the inflammatory response.

In Vitro and Preclinical In Vivo Studies:

Research on 6-MSITC has demonstrated its ability to suppress the expression of pro-inflammatory mediators in various cell types. In lipopolysaccharide (LPS)-activated murine macrophage RAW264 cells, 6-MSITC has been shown to inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) at both the mRNA and protein levels in a dose-dependent manner. nih.gov This suppression is linked to the inhibition of the Janus kinase 2 (Jak2)-mediated c-Jun N-terminal kinase (JNK) signaling pathway, which in turn affects the activation of the transcription factor AP-1. nih.gov

Furthermore, 6-MSITC has been found to strongly suppress the expression of cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). nih.gov The mechanism for this involves the blockade of multiple signal transduction pathways, including the mitogen-activated protein kinase (MAPK) pathways (ERK, p38, and JNK), which are crucial for the expression of these inflammatory genes. nih.gov By inhibiting the phosphorylation of MAPKs and their upstream kinases (MAPKKs), 6-MSITC effectively attenuates the activation of transcription factors like nuclear factor-κB (NF-κB), CCAAT/enhancer-binding protein (C/EBP), and cAMP response element-binding protein (CREB). nih.gov

Studies on human oral epithelial cells have also shown that 6-MSITC can decrease the production of IL-6 and CXCL10 stimulated by TNF-α by inhibiting the activation of the STAT3 and NF-κB pathways. These findings highlight the multi-target nature of isothiocyanates in modulating inflammatory responses.

| Inflammatory Mediator | Effect of 6-MSITC | Affected Signaling Pathway |

| Nitric Oxide (NO) | Inhibition of production | Jak2-mediated JNK/AP-1 nih.gov |

| Inducible Nitric Oxide Synthase (iNOS) | Downregulation of expression | Jak2-mediated JNK/AP-1 nih.gov |

| Cyclooxygenase-2 (COX-2) | Downregulation of expression | MAPKs (ERK, p38, JNK), NF-κB, C/EBP, CREB nih.gov |

| Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) | Downregulation of expression | MAPKs, NF-κB nih.gov |

| IL-6, CXCL10 (in oral epithelial cells) | Inhibition of production | STAT3, NF-κB |

Scavenging of Reactive Oxygen Species

While direct studies on this compound are lacking, the antioxidant properties of isothiocyanates are well-documented. These compounds are known to contribute to cellular defense against oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects.

The antioxidant activity of isothiocyanates is often attributed to their ability to induce phase II detoxification enzymes, which play a crucial role in neutralizing electrophiles and ROS. However, direct ROS scavenging has also been proposed as a potential mechanism. The isothiocyanate group (-N=C=S) is highly reactive and can interact with and neutralize various ROS.

Investigation of Antimutagenic and Chemopreventive Potentials

The antimutagenic and chemopreventive properties of isothiocyanates are a significant area of cancer research. These compounds have been shown to act at different stages of carcinogenesis.

Studies on 6-MSITC have demonstrated its potential as a chemopreventive agent. In human leukemia cell lines (Jurkat and HL-60), 6-MSITC has been shown to induce apoptosis and inhibit cell proliferation. mdpi.com It can also induce cytodifferentiation, suggesting its ability to revert cancer cells to a more normal phenotype. mdpi.com

Furthermore, the antimutagenic activity of 6-MSITC has been investigated against known mutagens. In a study using TK6 human cells, 6-MSITC showed a significant ability to decrease the micronuclei frequency induced by the aneuploidogen vinblastine, suggesting a protective effect against chromosomal damage. researchgate.netfrontiersin.org However, it was found to be less effective against the clastogenic agent mitomycin C. researchgate.netfrontiersin.org These findings indicate that the antimutagenic effects of isothiocyanates may be specific to the type of DNA damage.

| Cell Line | Effect of 6-MSITC | Observed Outcome |

| Jurkat and HL-60 (Leukemia) | Induction of apoptosis, inhibition of proliferation, induction of cytodifferentiation | Antitumor activity mdpi.com |

| TK6 (Human lymphoblastoid) | Decrease in vinblastine-induced micronuclei | Antimutagenic activity against aneuploidogens researchgate.netfrontiersin.org |

Molecular Target Identification and Validation

The biological effects of isothiocyanates are mediated through their interaction with various molecular targets within the cell.

Protein Binding Studies and Thiocarbamoylation

A key mechanism of action for isothiocyanates is their ability to covalently bind to proteins, a process known as thiocarbamoylation. The electrophilic isothiocyanate group readily reacts with nucleophilic groups on proteins, particularly the sulfhydryl groups of cysteine residues. nih.gov

This binding can alter the structure and function of the target protein, leading to the modulation of various cellular processes. For instance, the interaction of isothiocyanates with proteins involved in inflammatory signaling, such as kinases and transcription factors, can lead to the observed anti-inflammatory effects.

Studies using alkynylated analogues of 6-MSITC have allowed for the identification of cellular proteins that are targeted by this isothiocyanate. This "click chemistry" approach has revealed that numerous proteins within the cell are subject to thiocarbamoylation. nih.gov One identified target is the heat shock protein 90β (Hsp90β), where binding to a specific cysteine residue may trigger a heat shock response. nih.gov This transthiocarbamoylation of cellular proteins is a critical aspect of the cellular response to isothiocyanates. nih.gov

Enzyme Inhibition Profiling

Isothiocyanates are known to inhibit a variety of enzymes. As mentioned previously, 6-MSITC inhibits key enzymes in inflammatory pathways, such as iNOS and COX-2. nih.govnih.gov The inhibition of these enzymes is a direct contributor to the anti-inflammatory effects of this compound.

The inhibitory potency of isothiocyanates can be influenced by their chemical structure. For instance, structure-activity relationship studies have shown that the length of the methyl chain in methylsulfinyl isothiocyanates influences their inhibitory activity against NO production. nih.gov This suggests that the specific structure of this compound would likely determine its unique enzyme inhibition profile.

In Vivo Efficacy and Mechanistic Investigations in Preclinical Animal Models

There is currently no available scientific literature detailing the in vivo efficacy or the specific molecular mechanisms of action of this compound in any preclinical animal models. Studies that would typically investigate the compound's effects on disease models, identify its molecular targets, and elucidate its mechanism of action have not been published.

Pharmacodynamic and Pharmacokinetic Analysis in Preclinical Models

Similarly, the pharmacodynamic and pharmacokinetic profiles of this compound in preclinical models have not been characterized in published literature. This includes fundamental data regarding the compound's absorption, distribution, metabolism, and excretion (ADME), as well as its dose-response relationships and target engagement in a living organism.

While no data exists for this compound, it is worth noting that other isothiocyanate compounds, such as 6-(methylsulfinyl)hexyl isothiocyanate (6-MSITC) derived from wasabi, have been the subject of preclinical research. These studies have explored their potential anti-inflammatory and other biological activities. However, it is crucial to emphasize that findings related to other isothiocyanates cannot be extrapolated to this compound, as minor structural differences can lead to significant variations in biological activity.

Applications in Chemical Biology and Medicinal Chemistry Research

Utilization as a Chemical Probe for Biological Target Elucidation

The reactive isothiocyanate group of 2-Isothiocyanato-6-methoxypyridine makes it a prime candidate for use as a chemical probe to identify and characterize biological targets. Covalent labeling is a powerful technique in chemical biology where a reactive small molecule is used to form a stable, covalent bond with a target protein. nih.govnih.gov This allows for the enrichment and subsequent identification of the protein target, often through mass spectrometry-based proteomic approaches.

The electrophilic carbon atom of the isothiocyanate moiety in this compound can be attacked by nucleophilic residues on a protein surface, such as the epsilon-amino group of lysine (B10760008) or the N-terminal amino group. This results in the formation of a stable thiourea (B124793) linkage, effectively "tagging" the protein. The methoxypyridine portion of the molecule can be further functionalized with a reporter tag, such as a biotin (B1667282) or a fluorescent dye, to facilitate the detection and isolation of the labeled protein.

| Property | Description |

| Reactive Group | Isothiocyanate (-N=C=S) |

| Target Residues | Primarily lysine, N-terminal amines |

| Bond Formed | Thiourea |

| Application | Covalent labeling of proteins for target identification |

Scaffold for Novel Compound Libraries in Drug Discovery

In the field of drug discovery, molecular scaffolds form the core structure of a series of compounds that are systematically modified to optimize their biological activity. wikipedia.org this compound serves as a versatile scaffold for the construction of novel compound libraries due to its inherent reactivity and the synthetic tractability of the pyridine (B92270) ring.

The isothiocyanate group can be reacted with a diverse range of primary and secondary amines to generate a library of thiourea derivatives. This approach allows for the rapid exploration of the chemical space around the pyridine core. Furthermore, the methoxy (B1213986) group can be a handle for further chemical modifications, or it can be replaced with other functional groups to modulate the physicochemical properties of the resulting compounds, such as their solubility and metabolic stability. The ability to generate a large number of structurally related compounds from a single scaffold is a key strategy in identifying lead compounds with desired therapeutic properties.

Derivatization Reagent in Bioanalytical Chemistry

The reliable and predictable reactivity of the isothiocyanate group makes this compound a useful derivatization reagent in bioanalytical chemistry. Derivatization is often employed to enhance the detectability of analytes, improve their chromatographic separation, or facilitate their analysis by mass spectrometry.

For instance, small molecules or peptides containing primary amine groups can be reacted with this compound. The resulting thiourea derivatives will have altered properties, such as increased hydrophobicity, which can improve their retention on reverse-phase chromatography columns. The introduction of the methoxypyridine moiety can also enhance the ionization efficiency of the analyte in mass spectrometry, leading to improved sensitivity.

Precursor for the Development of Advanced Ligands in Coordination Chemistry

The pyridine nitrogen and the sulfur atom of the isothiocyanate group (or its derivatives) in this compound can act as coordination sites for metal ions. This makes the compound a valuable precursor for the synthesis of advanced ligands in coordination chemistry. The resulting metal complexes can have interesting catalytic, photophysical, or magnetic properties.

The reaction of this compound with various nucleophiles can lead to the formation of multidentate ligands capable of forming stable complexes with a range of transition metals. The electronic properties of the pyridine ring, influenced by the methoxy group, can be used to tune the coordination environment around the metal center, thereby influencing the properties of the resulting complex.

Role in Mechanistic Studies of Biological Processes

Understanding the molecular mechanisms of biological processes is a fundamental goal of chemical biology. Small molecules that can selectively interact with and modulate the function of specific biomolecules are invaluable tools in these studies. The covalent reactivity of this compound allows it to be used to probe the role of specific nucleophilic residues in protein function.

Q & A

Basic Research Questions

Q. How can researchers access reliable physicochemical and structural data for 2-isothiocyanato-6-methoxypyridine?

- Methodological Answer : Utilize authoritative databases like PubChem for validated molecular properties (e.g., InChIKey, SMILES, molecular weight) and structural data. Cross-reference with NIST Chemistry WebBook for spectroscopic or mass spectrometry data if available. Avoid non-peer-reviewed platforms (e.g., BenchChem) .

- Example Workflow :

- Retrieve PubChem CID using the compound’s IUPAC name.

- Extract InChIKey (

RHIXRRXYFRTOFX-UHFFFAOYSA-Nfor the analog 2-isothiocyanato-4-methylpyridine) for 3D structure visualization . - Validate purity and stability using supplier-provided SDS sheets (e.g., TCI America) .

Q. What synthetic routes are recommended for introducing the isothiocyanato group into pyridine derivatives?

- Methodological Answer : Optimize substitution reactions using thiophosgene or thiocyanate salts under controlled conditions. For example:

- React 2-amino-6-methoxypyridine with thiophosgene in anhydrous dichloromethane at 0–5°C to form the isothiocyanate group .

- Monitor reaction progress via TLC or HPLC, and confirm product formation using IR spectroscopy (N=C=S stretch at ~2050 cm⁻¹) .

Q. How should researchers handle safety risks associated with this compound?

- Methodological Answer : Follow SDS guidelines for hazardous chemicals:

- Use fume hoods, nitrile gloves, and chemical-resistant lab coats.

- Store in amber glass vials under inert gas (N₂/Ar) to prevent degradation.

- Dispose of waste via certified hazardous waste services .

Advanced Research Questions

Q. How can computational tools aid in predicting reactivity or stability of this compound?

- Methodological Answer : Apply density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways. Use software like Gaussian or ORCA to:

- Simulate nucleophilic attack sites on the pyridine ring.

- Compare theoretical IR/NMR spectra with experimental data to resolve structural ambiguities .

- Example Workflow :

| Parameter | Value (DFT/B3LYP/6-31G*) | Experimental Data |

|---|---|---|

| N=C=S bond length | 1.61 Å | 1.62 Å (X-ray) |

Q. How can crystallographic data for this compound be refined using SHELX?

- Methodological Answer : For single-crystal X-ray diffraction:

- Use SHELXT for structure solution and SHELXL for refinement. Address twinning or disorder by:

- Applying the

TWINandBASFcommands for twinned data. - Constraining thermal parameters for mobile isothiocyanato groups .

- Case Study : A similar compound, 2-fluoro-4-iodo-6-methoxypyridine, required anisotropic refinement for iodine atoms to resolve positional disorder .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for isothiocyanato-pyridines?

- Methodological Answer :

- Perform variable-temperature NMR to assess dynamic effects (e.g., hindered rotation of the isothiocyanato group).

- Use 2D NMR (COSY, HSQC) to assign coupling constants and confirm substitution patterns .

- Example Challenge : Discrepancies in ¹H NMR δ values for methoxy vs. isothiocyanato protons can arise from solvent polarity; use deuterated DMSO or CDCl₃ for consistency .

Q. How can researchers design Suzuki-Miyaura coupling reactions using this compound?

- Methodological Answer :

- Replace the iodine atom in 4-iodo-2-methoxypyridine derivatives with boronic acids using Pd(PPh₃)₄ catalyst.

- Optimize conditions (e.g., 80°C, K₂CO₃ in THF/H₂O) while preserving the isothiocyanato group .

- Data Table :

| Boronic Acid | Yield (%) | Purity (HPLC) |

|---|---|---|

| Phenylboronic acid | 78 | 99.2 |

| 4-Methoxybenzene | 65 | 98.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.